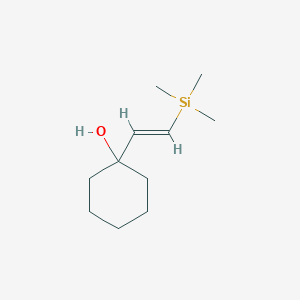
(5-(2-Fluorophenyl)pyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(2-Fluorophenyl)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C₁₂H₁₁FN₂ It is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which is further connected to a methanamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)pyridin-3-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with 3-pyridylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or methylamine, under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include the choice of solvent, temperature, pressure, and the use of efficient catalysts to facilitate the reactions .
化学反応の分析
Types of Reactions:
Oxidation: (5-(2-Fluorophenyl)pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of fully or partially hydrogenated amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Chemistry: In chemistry, (5-(2-Fluorophenyl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a lead compound in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
作用機序
The mechanism of action of (5-(2-Fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
(5-(2-Fluorophenyl)pyridin-3-yl)methanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
(5-(2-Fluorophenyl)pyridin-3-yl)ethanamine: This compound has an ethyl group instead of a methanamine group.
Uniqueness: (5-(2-Fluorophenyl)pyridin-3-yl)methanamine is unique due to its specific combination of a fluorophenyl group and a pyridine ring connected to a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
1346691-44-8 |
|---|---|
分子式 |
C12H11FN2 |
分子量 |
202.23 g/mol |
IUPAC名 |
[5-(2-fluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H11FN2/c13-12-4-2-1-3-11(12)10-5-9(6-14)7-15-8-10/h1-5,7-8H,6,14H2 |
InChIキー |
JKZOFOLTSQQEHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)CN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




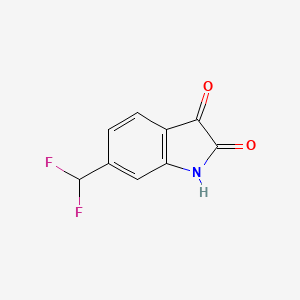
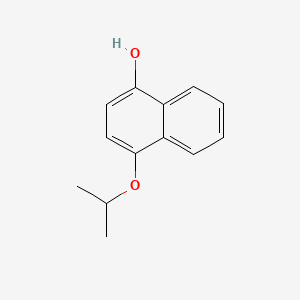
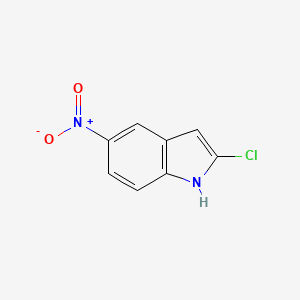
![3-Methylisothiazolo[5,4-b]quinoline](/img/structure/B11901006.png)

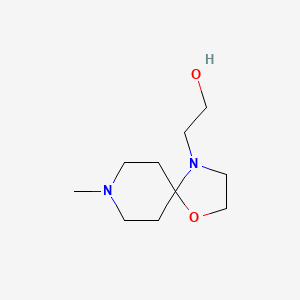

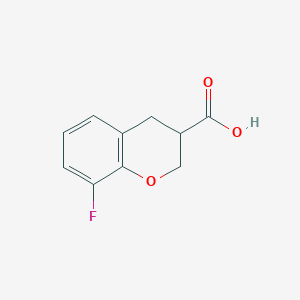
![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)
